molecular formula C17H20N4O B12940068 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide CAS No. 917896-00-5

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide

Cat. No.: B12940068
CAS No.: 917896-00-5
M. Wt: 296.37 g/mol
InChI Key: KBBTXPJJUWDIDD-UHFFFAOYSA-N
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Description

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group linked to a pyrimidine ring, which is further substituted with a cyclopentylamino group and a methyl group. Its molecular formula is C17H20N4O, and it has a molecular weight of 296.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials, such as 2-methyl-4,6-dichloropyrimidine, with cyclopentylamine under controlled conditions.

    Substitution Reaction: The resulting intermediate undergoes a substitution reaction with 4-aminobenzamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a cyclopentylamino group. This structural uniqueness contributes to its distinct chemical properties and potential biological activities .

Properties

CAS No.

917896-00-5

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

4-[4-(cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide

InChI

InChI=1S/C17H20N4O/c1-11-19-10-15(12-6-8-13(9-7-12)16(18)22)17(20-11)21-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H2,18,22)(H,19,20,21)

InChI Key

KBBTXPJJUWDIDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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